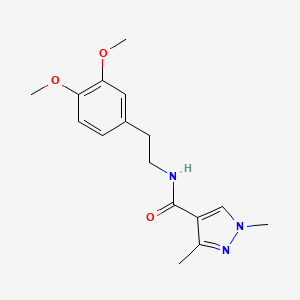![molecular formula C25H19FN2O2S B2781846 3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-48-9](/img/no-structure.png)
3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Larvicidal Activity : Compounds similar to the one have been synthesized and tested for their larvicidal activity. For instance, derivatives with variations in the pyrimidine component showed significant activity against third instar larvae, demonstrating potential as insecticidal agents (Gorle et al., 2016).
Herbicidal Activities : Some derivatives of the thieno[3,2-d]pyrimidine class have displayed good herbicidal activities, suggesting their use in agricultural applications to control weed growth. One particular compound showed 98% effectiveness against Brassica napus at a concentration of 100 μg·mL-1 (Yang Huazheng, 2013).
Antibacterial Properties : Research on substituted thieno[2,3-d]pyrimidines, including the method of their synthesis, has indicated these compounds possess antibacterial properties, highlighting their potential use in developing new antimicrobial agents (More et al., 2013).
Chemical Synthesis and Characterization
Synthetic Methodologies : The synthesis and characterization of related pyrimidine derivatives have been extensively studied, providing insight into methods for creating compounds with potential therapeutic and agricultural applications. This includes the development of novel synthetic routes to enhance the properties of these molecules (Osyanin et al., 2014).
Structural Analysis : Detailed structural analysis of such compounds, including X-ray crystallography, NMR, and computational modeling, has been carried out to understand their molecular configurations and potential interactions with biological targets. This foundational knowledge supports the development of more effective and selective agents for various applications (Li et al., 2005).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-fluoro-4-methylphenyl and 4-methylbenzyl substituents.", "Starting Materials": [ "2-aminobenzothiophene", "ethyl acetoacetate", "4-methylbenzaldehyde", "3-fluoro-4-methylphenylboronic acid", "potassium carbonate", "palladium acetate", "copper(II) acetate", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-aminobenzothiophene by reacting ethyl acetoacetate with 2-chlorobenzothiophene in the presence of sodium hydroxide and hydrochloric acid.", "Step 2: Synthesis of benzothieno[3,2-d]pyrimidine by reacting 2-aminobenzothiophene with ethyl acetoacetate in the presence of potassium carbonate and acetic anhydride.", "Step 3: Synthesis of 3-(3-fluoro-4-methylphenyl)benzaldehyde by reacting 3-fluoro-4-methylphenylboronic acid with 4-methylbenzaldehyde in the presence of palladium acetate and copper(II) acetate.", "Step 4: Synthesis of 3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting benzothieno[3,2-d]pyrimidine with 3-(3-fluoro-4-methylphenyl)benzaldehyde and 4-methylbenzylamine in the presence of triethylamine and methanol." ] } | |
CAS RN |
893787-48-9 |
Molecular Formula |
C25H19FN2O2S |
Molecular Weight |
430.5 |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O2S/c1-15-7-10-17(11-8-15)14-27-22-19-5-3-4-6-21(19)31-23(22)24(29)28(25(27)30)18-12-9-16(2)20(26)13-18/h3-13H,14H2,1-2H3 |
InChI Key |
YNQAMUTYEKTQBN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)C)F)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



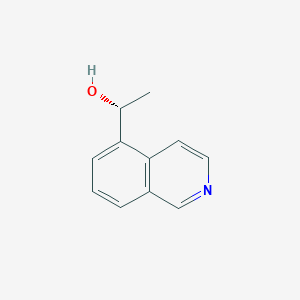
![N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2781765.png)

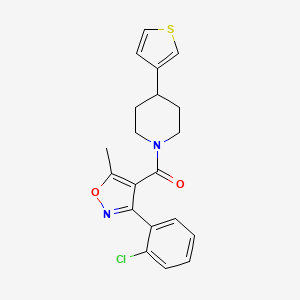
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2781770.png)

![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole](/img/structure/B2781775.png)
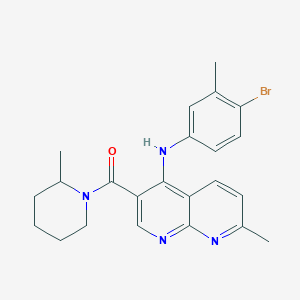
![2-(4-methylphenyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2781778.png)
![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2781779.png)
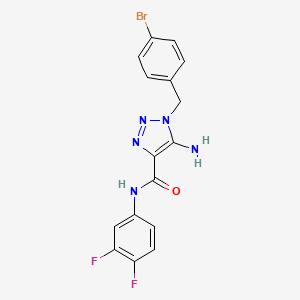
![N-(1-cyanocyclohexyl)-2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2781782.png)
